(r)-2,4-Diaminobutanoic acid dihydrochloride
CAS No.: 127531-11-7
VCID: VC21539558
Molecular Formula: C4H12Cl2N2O2
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-2,4-Diaminobutanoic acid dihydrochloride, also known as D-2,4-Diaminobutyric acid dihydrochloride, is a compound with significant applications in pharmaceutical and biochemical research. It is a derivative of 2,4-diaminobutyric acid, a diamino acid where hydrogen atoms at positions 2 and 4 are replaced by amino groups . This compound is crucial in various scientific fields due to its unique properties and versatility. Synthesis and PreparationThe synthesis of 2,4-diaminobutyric acid, the parent compound, involves treating glutamic acid with hydrazoic acid in sulfuric acid, followed by rearrangement to form the diamine . The dihydrochloride salt is typically prepared by reacting the free acid with hydrochloric acid. Applications
Research FindingsRecent studies have explored the complexation of 2,4-diaminobutyric acid with metals like cobalt, demonstrating reversible oxygenation capabilities, which could have implications for oxygen carrier systems . Additionally, the resolution of racemic 2,4-diaminobutyric acid into its optical enantiomers has been achieved through enzymatic methods, highlighting the compound's potential for stereospecific applications . |
---|---|
CAS No. | 127531-11-7 |
Product Name | (r)-2,4-Diaminobutanoic acid dihydrochloride |
Molecular Formula | C4H12Cl2N2O2 |
Molecular Weight | 191.05 g/mol |
IUPAC Name | (2R)-2,4-diaminobutanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1 |
Standard InChIKey | CKAAWCHIBBNLOJ-HWYNEVGZSA-N |
Isomeric SMILES | C(CN)[C@H](C(=O)O)N.Cl.Cl |
SMILES | C(CN)C(C(=O)O)N.Cl.Cl |
Canonical SMILES | C(CN)C(C(=O)O)N.Cl.Cl |
Synonyms | (r)-2,4-diaminobutanoicaciddihydrochloride;127531-11-7;(2R)-2,4-Diaminobutanoicaciddihydrochloride;D-Dab.2hydrochloride;D-2,4-Diaminobutyricaciddihydrochloride;L-2,4-Diaminobutyricaciddihydrochloride;D-Dab?HCl;H-D-Dab-OH.2HCl;6970-28-1;CTK8B7813;MolPort-005-938-074;ANW-58679;CD-065;FD1070;KM1299;AKOS015892686;AC-5661;D-2,4-DIAMINOBUTYRICACID2HCL;AK-77472;AM021458;TC-147424;ST24035192;D-Dabinvertedexclamationmarkcurrency2HCl;D-2,4-Diaminobutyricaciddihydrochloride |
PubChem Compound | 12430455 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume